molecular formula C20H18ClFN4O B11291298 1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one

1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one

Cat. No.: B11291298
M. Wt: 384.8 g/mol
InChI Key: VMMMUFRJDBQJJE-UHFFFAOYSA-N
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Description

1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and sodium borohydride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one imparts unique chemical properties such as enhanced stability, reactivity, and potential biological activity. These features distinguish it from other similar compounds and make it a valuable target for further research and development .

Properties

Molecular Formula

C20H18ClFN4O

Molecular Weight

384.8 g/mol

IUPAC Name

1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]propan-1-one

InChI

InChI=1S/C20H18ClFN4O/c1-2-19(27)25-17(13-3-7-15(21)8-4-13)11-18(26-20(25)23-12-24-26)14-5-9-16(22)10-6-14/h3-10,12,17-18H,2,11H2,1H3

InChI Key

VMMMUFRJDBQJJE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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